1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-4-methoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-4-methoxyphenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
2-(2-Amino-4-methoxyphenyl)-4H-chromen-4-one: Contains a chromenone moiety, offering distinct biological activities and uses.
2-Aminobenzophenones: These compounds have a benzophenone core and exhibit different chemical properties and applications.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3 |
InChI Key |
PNBPMIJZAOXXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)N)Br |
Origin of Product |
United States |
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